![molecular formula C13H9N3OS B5805617 N-naphthalen-1-yl-1,2,5-thiadiazole-3-carboxamide](/img/structure/B5805617.png)
N-naphthalen-1-yl-1,2,5-thiadiazole-3-carboxamide
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Overview
Description
N-naphthalen-1-yl-1,2,5-thiadiazole-3-carboxamide is a heterocyclic compound that features a naphthalene ring fused with a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-naphthalen-1-yl-1,2,5-thiadiazole-3-carboxamide typically involves the reaction of naphthylamine with thiadiazole derivatives under specific conditions. One common method includes the reaction of naphthylamine with thiadiazole-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the desired carboxamide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-naphthalen-1-yl-1,2,5-thiadiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
N-naphthalen-1-yl-1,2,5-thiadiazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-naphthalen-1-yl-1,2,5-thiadiazole-3-carboxamide involves its interaction with specific molecular targets. For instance, as an antifungal agent, it disrupts the cell wall synthesis of fungi, leading to cell lysis and death. The compound’s interaction with enzymes and receptors in biological systems can inhibit critical pathways, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- N-(naphthalen-1-yl) phenazine-1-carboxamide
- N-(naphthalen-1-yl) thiadiazole-2-carboxamide
- N-(naphthalen-1-yl) thiadiazole-4-carboxamide
Uniqueness
N-naphthalen-1-yl-1,2,5-thiadiazole-3-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various biological targets makes it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
N-naphthalen-1-yl-1,2,5-thiadiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3OS/c17-13(12-8-14-18-16-12)15-11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTYZPUANOPING-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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